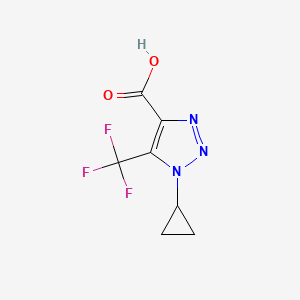

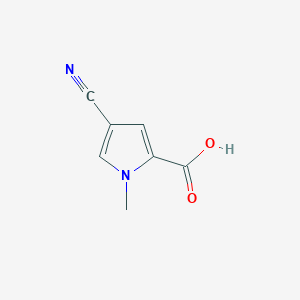

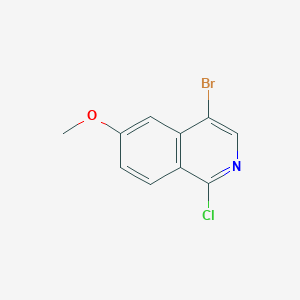

![molecular formula C9H8N2O B1375855 Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one CAS No. 1416438-78-2](/img/structure/B1375855.png)

Spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one

Übersicht

Beschreibung

Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is a complex organic compound. It belongs to the class of spiro compounds, which are characterized by two rings sharing a single atom . The cyclopropyl group is a very important structure in many herbal compounds and demonstrates antifungal, antibacterial, antiviral and some enzyme inhibition activities .

Synthesis Analysis

Various methods for the synthesis of these compounds have been reported . One method involves the use of 1,3-Dipolar cycloaddition (1,3-DC) of dihydroxypyrroline N-oxide with ethyl cyclopropylidene acetate in toluene at 30 °C . This reaction affords the adducts endo–anti, exo–anti, and endo–syn in a 23:7:1 ratio and 93% overall yield .Molecular Structure Analysis

The molecular structure of Spiro[cyclopropane-1,3’-pyrrolo[2,3-B]pyridin]-2’(1’H)-one is characterized by a spiro-fused bicyclic system . A marked reactivity difference of diastereomers featuring a 3-hydroxymethyl group on the convex face or on the more crowded concave face of the spiro-fused bicyclic system was found .Chemical Reactions Analysis

In the course of studies directed toward the synthesis of 7,8-disubstituted 1,2-dihydroxyindolizidines as analogues of the proapoptotic iminosugar lentiginosine, marked reactivity differences of diastereomeric spiro[cyclopropane-1,2′(3 H)-pyrrolo[1,2-b]isoxazolidines] precursors were observed . While one minor diastereoisomer gives the Brandi–Guarna rearrangement to indolizidinone very smoothly, and also easily undergoes fluorination of the primary alcohol, the main diastereoisomer behaves in a rather different way .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid, which shares structural similarities with spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one, has been studied. These syntheses involve diastereoselective cyclopropanation reactions and the relative stereochemistry of key compounds has been determined by single-crystal X-ray structural analysis (S. Yong et al., 2007).

Antiviral Activity : Spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, which are structurally related to spiro[cyclopropane-1,3'-pyrrolo[2,3-B]pyridin]-2'(1'H)-one, have been synthesized and evaluated for their antiviral activity. Some of these compounds inhibited the cytopathicity of influenza A virus at concentrations lower than amantadine (N. Kolocouris et al., 1994).

Chemical Reactions and Structures : Research has focused on the synthesis of various spirocyclopropane compounds, including spiro[benzo[b]thiophene-2(3H), 1'-cyclopropan]-3-ones and their aza analogs. These studies involve understanding the chemical reactions and structures of these compounds (M. Kawada et al., 1986).

Biologically Relevant Compounds : A novel synthetic approach to biologically relevant spiro[pyrrolidine-3,3'-oxindoles] was developed, involving a cascade transformation of 3-(2-azidoethyl)oxindoles via Staudinger/aza-Wittig/Mannich reactions. The parent azides were synthesized through a nucleophilic ring opening of spiro[cyclopropane-1,3'-oxindoles] with the azide ion (A. A. Akaev et al., 2017).

Cytotoxicity Studies : The synthesis of spirotryprostatin B, a cytostatic spiro[pyrrolidine-3,3'-oxindole] alkaloid, involves a key step of MgI2-mediated ring-expansion reaction of a spiro[cyclopropane-1,3'-oxindole] with an aldimine. This synthesis facilitates structure-activity relationships studies due to its potential cytotoxicity towards tumor cell lines (C. Marti et al., 2005).

Eigenschaften

IUPAC Name |

spiro[1H-pyrrolo[2,3-b]pyridine-3,1'-cyclopropane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-8-9(3-4-9)6-2-1-5-10-7(6)11-8/h1-2,5H,3-4H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWLYOQKWHTGNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3=C(NC2=O)N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

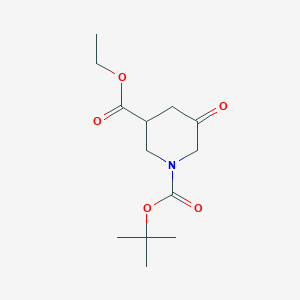

![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)

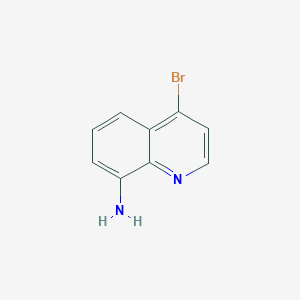

![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)

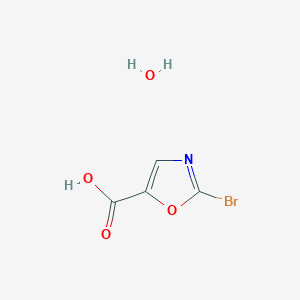

![5-Benzyl 7-methyl 8-oxo-5-azaspiro[2.5]octane-5,7-dicarboxylate](/img/structure/B1375787.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)